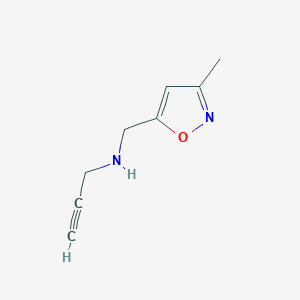![molecular formula C22H22FNO5 B063106 9-(2-Fluorophenyl)-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one CAS No. 188824-93-3](/img/structure/B63106.png)
9-(2-Fluorophenyl)-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(2-Fluorophenyl)-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one, also known as FK506 or Tacrolimus, is a potent immunosuppressive drug that is widely used in organ transplantation and autoimmune diseases. It was first isolated from the soil bacterium Streptomyces tsukubaensis in 1987 and has since become an important drug in the field of immunology.
作用機序
9-(2-Fluorophenyl)-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one exerts its immunosuppressive effects by inhibiting T-cell activation and proliferation. It binds to the cytosolic protein FKBP12, which then binds to and inhibits the phosphatase calcineurin. This leads to the inhibition of NFAT, a transcription factor that is critical for T-cell activation and proliferation.
Biochemical and physiological effects:
This compound has a variety of biochemical and physiological effects. It has been shown to inhibit the production of cytokines such as interleukin-2 (IL-2) and interferon-gamma (IFN-γ), which are important in T-cell activation and proliferation. It also inhibits the expression of adhesion molecules on T-cells, which are important in their migration to sites of inflammation. Additionally, it has been shown to inhibit the production of antibodies by B-cells.
実験室実験の利点と制限
9-(2-Fluorophenyl)-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one is a powerful immunosuppressive drug that has many advantages for use in lab experiments. It has a high affinity for its target protein FKBP12, which allows for precise control of its effects. Additionally, it has a long half-life, which allows for sustained suppression of T-cell activation and proliferation. However, it also has some limitations, such as its potential for toxicity and its narrow therapeutic window.
将来の方向性
There are many potential future directions for research on 9-(2-Fluorophenyl)-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one. One area of interest is the development of new derivatives of this compound with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the identification of new targets for this compound, which could lead to the development of new immunosuppressive drugs. Additionally, there is interest in exploring the potential use of this compound in the treatment of other diseases, such as cancer and neurodegenerative disorders.
In conclusion, this compound is a potent immunosuppressive drug that has many applications in the field of immunology. Its mechanism of action involves the inhibition of T-cell activation and proliferation through the inhibition of calcineurin. It has many advantages for use in lab experiments, but also has some limitations. There are many potential future directions for research on this compound, including the development of new derivatives and the identification of new targets.
合成法
The synthesis of 9-(2-Fluorophenyl)-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one is a complex process that involves several steps. The initial step involves the fermentation of Streptomyces tsukubaensis in a suitable medium. The culture broth is then extracted with a suitable solvent to obtain the crude extract. The extract is further purified by various chromatographic techniques to obtain pure this compound.
科学的研究の応用
9-(2-Fluorophenyl)-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one has been extensively studied for its immunosuppressive properties. It works by binding to a cytosolic protein called FK-binding protein 12 (FKBP12), which then inhibits the activity of a serine-threonine phosphatase called calcineurin. This leads to the inhibition of the nuclear factor of activated T cells (NFAT) and subsequent suppression of T-cell activation and proliferation.
特性
| 188824-93-3 | |
分子式 |
C22H22FNO5 |
分子量 |
399.4 g/mol |
IUPAC名 |
9-(2-fluorophenyl)-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one |
InChI |
InChI=1S/C22H22FNO5/c1-11(2)27-20-18(25)16-14(13-7-5-6-8-15(13)23)9-10-24-17(16)19(29-22(24)26)21(20)28-12(3)4/h5-12,14,25H,1-4H3 |
InChIキー |
PQOBOLQAGIWBNQ-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=C(C2=C3C(=C1OC(C)C)OC(=O)N3C=CC2C4=CC=CC=C4F)O |
正規SMILES |
CC(C)OC1=C(C2=C3C(=C1OC(C)C)OC(=O)N3C=CC2C4=CC=CC=C4F)O |
同義語 |
2H,6H-Oxazolo[5,4,3-ij]quinolin-2-one, 6-(2-fluorophenyl)-7-hydroxy-8,9-bis(1-methylethoxy)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


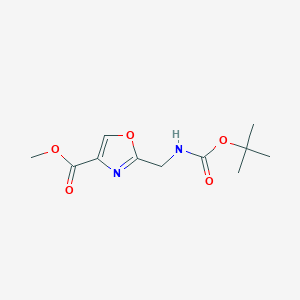
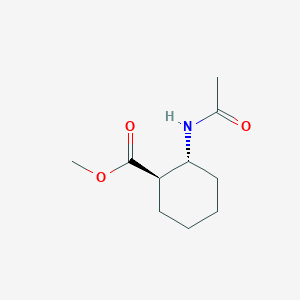
![4-Nitrobenzo[c]isoxazole](/img/structure/B63031.png)
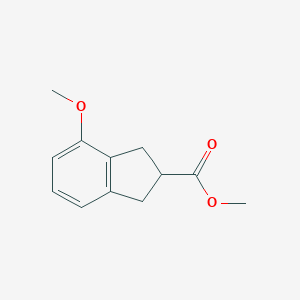
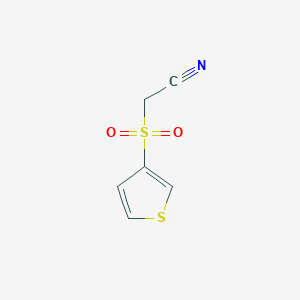
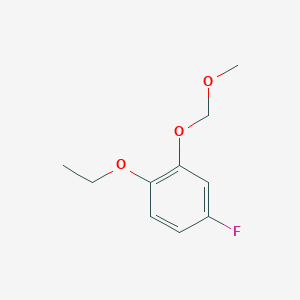


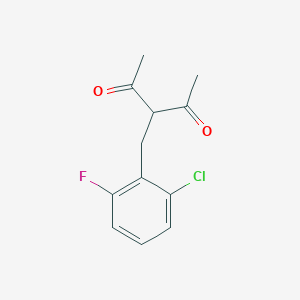
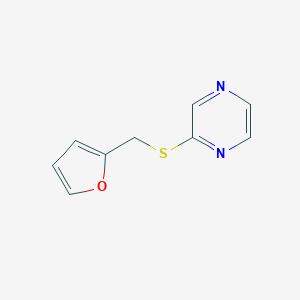
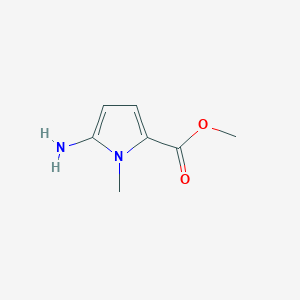

![7-Hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B63052.png)
